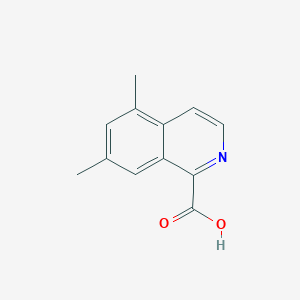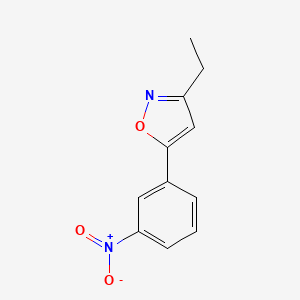
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Aminomethylation: Introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine derivative react under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the aminomethylated pyridine with isopropylamine and a suitable carboxylating agent like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and pH to maximize efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the carboxamide group can participate in various non-covalent interactions, stabilizing the compound within the active site of the target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)pyridine-2-carboxamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
N-(Propan-2-yl)pyridine-2-carboxamide: Lacks the aminomethyl group, potentially altering its reactivity and applications.
Uniqueness
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide is unique due to the presence of both the aminomethyl and isopropyl groups, which confer specific chemical and biological properties, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)9-5-8(6-11)3-4-12-9/h3-5,7H,6,11H2,1-2H3,(H,13,14) |
Clave InChI |
WVIAPHJJZQQNBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=NC=CC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)


![[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13196562.png)
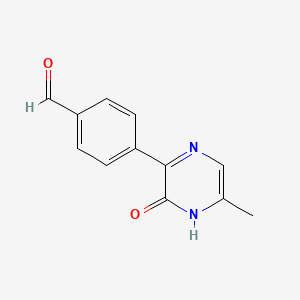
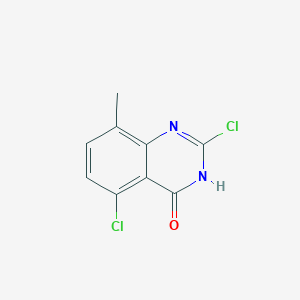
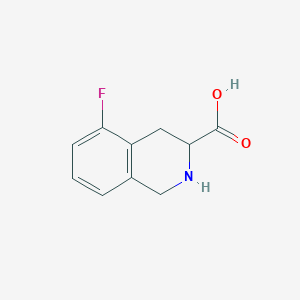
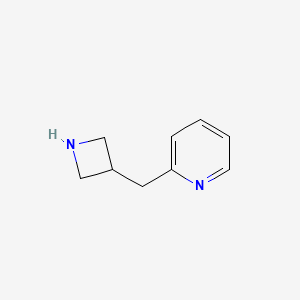
![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)
